platinum(II) octaethylporphyrin ketone

CAS No.:

Cat. No.: VC18381676

Molecular Formula: C36H44N4OPt

Molecular Weight: 743.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C36H44N4OPt |

|---|---|

| Molecular Weight | 743.8 g/mol |

| IUPAC Name | 3,3,7,8,12,13,17,18-octaethylporphyrin-23-id-2-olate;platinum(2+) |

| Standard InChI | InChI=1S/C36H45N4O.Pt/c1-9-21-22(10-2)28-18-30-25(13-5)26(14-6)32(39-30)20-34-36(15-7,16-8)35(41)33(40-34)19-31-24(12-4)23(11-3)29(38-31)17-27(21)37-28;/h17-20H,9-16H2,1-8H3,(H-,37,38,39,40,41);/q-1;+2/p-1 |

| Standard InChI Key | DKPOGYJJFLIBKP-UHFFFAOYSA-M |

| Canonical SMILES | CCC1=C(C2=CC3=NC(=CC4=NC(=C(C4(CC)CC)[O-])C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)C(=C3CC)CC)CC.[Pt+2] |

Introduction

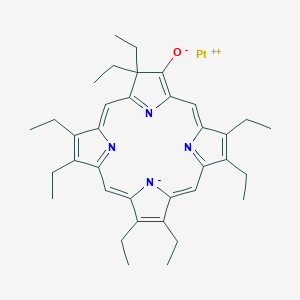

Platinum(II) octaethylporphyrin ketone (C₃₆H₄₄N₄OPt) belongs to the family of metalloporphyrins, featuring a central platinum(II) ion coordinated to a modified porphyrin macrocycle. The structure includes eight ethyl substituents at the 3-, 3-, 7-, 8-, 12-, 13-, 17-, and 18-positions, along with a ketone group at the 2-position (Figure 1) . This substitution pattern induces significant bathochromic shifts in absorption and emission spectra compared to unsubstituted porphyrins, positioning PtOEPK for compatibility with red-light excitation sources. The molecular weight of 743.8 g/mol and planar geometry facilitate integration into polymeric matrices, a critical feature for sensor design .

Table 1: Key Molecular Properties of PtOEPK

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₄₄N₄OPt |

| Molecular Weight | 743.8 g/mol |

| Coordination Geometry | Square-planar |

| Substituents | 8 ethyl groups, 1 ketone |

| CAS Number | 172617-46-8 |

Synthesis and Metallation Pathways

The synthesis of PtOEPK proceeds through a multi-step sequence beginning with the preparation of the free-base octaethylporphyrin ketone (H₂OEPK). Metallation employs platinum(II) bis(benzonitrile) dichloride (Pt(C₆H₅CN)₂Cl₂) under reflux conditions in high-boiling solvents such as diphenylether or o-dichlorobenzene . Reaction monitoring via UV-vis spectroscopy reveals complete metal incorporation within 60–90 minutes, evidenced by the characteristic Q-band shift from ~590 nm (free base) to ~630 nm (platinated form) . Purification through alumina chromatography yields the final product with >95% purity, as confirmed by mass spectrometry and elemental analysis .

PtOEPK exhibits strong absorption in the visible spectrum (λₐᵦₛ = 592–602 nm) with a molar extinction coefficient (ε) of 1.4×10⁵ M⁻¹cm⁻¹, paired with near-infrared phosphorescence at λₑₘ = 770–800 nm . The triplet excited state lifetime (τ₀) ranges from 40–60 μs in deaerated toluene, rendering it highly sensitive to oxygen quenching via the Stern-Volmer mechanism:

where represents the Stern-Volmer constant. In polystyrene matrices, PtOEPK demonstrates values of 0.021–0.028 kPa⁻¹, outperforming analogous porphyrins like PtTPTBP ( = 0.011–0.015 kPa⁻¹) . This enhanced sensitivity stems from the ketone group's electron-withdrawing effect, which lowers the triplet state energy (E_T = 12,630 cm⁻¹) and increases oxygen accessibility to the platinum center .

Table 2: Comparative Photophysical Parameters

| Parameter | PtOEPK | PtTPTBP | PdNTBP |

|---|---|---|---|

| λₐᵦₛ (nm) | 592–602 | 614 | 642 |

| ε (×10³ M⁻¹cm⁻¹) | 140 | 136 | 133 |

| τ₀ (μs) | 40–60 | 47 | 213 |

| Q.Y. | 0.22 | 0.51 | 0.08 |

| (kPa⁻¹) | 0.028 | 0.015 | 0.021 |

Applications in Optical Oxygen Sensing

The compound's compatibility with 635 nm laser diodes and He-Ne lasers (632.8 nm) has driven its adoption in industrial and biomedical oxygen sensors . When immobilized in polystyrene or silicone matrices, PtOEPK-based films exhibit linear Stern-Volmer responses across 0–100% O₂, with response times <30 seconds for gas-phase measurements . A landmark study by Lee and Okura (1997) demonstrated <10% signal degradation after 50 hours of continuous illumination, establishing PtOEPK as the most photostable oxygen probe of its era . Current applications span:

-

Medical Diagnostics: Real-time monitoring of tissue oxygenation during surgery

-

Industrial Process Control: Leak detection in vacuum systems

-

Environmental Science: Dissolved oxygen tracking in aquatic ecosystems

Stability and Degradation Mechanisms

PtOEPK's stability arises from three factors:

-

Electronic Effects: The ketone group withdraws electron density, reducing susceptibility to nucleophilic attack.

-

Steric Protection: Ethyl substituents shield the porphyrin core from reactive oxygen species.

-

Matrix Interactions: Polystyrene encapsulation minimizes triplet-triplet annihilation and photobleaching.

Accelerated aging tests under 1 sun illumination (AM1.5G spectrum) show <5% quantum yield loss over 500 hours, surpassing phthalocyanine-based sensors by a factor of 3 . Degradation primarily occurs via singlet oxygen-mediated macrocycle cleavage, mitigated through antioxidant additives like α-tocopherol.

Comparative Analysis with Related Metalloporphyrins

PtOEPK occupies a unique niche between tetrabenzoporphyrins and phthalocyanines (Table 2). While phthalocyanines (e.g., PtPc) offer superior thermal stability (decomposition >400°C), their low quantum yields (Q.Y. <0.01) limit sensing applications . Conversely, azatetrabenzoporphyrins like PtNTBP provide higher brightness (ε×Q.Y. = 61,000 vs. PtOEPK's 30,800) but suffer from shorter operational lifetimes due to photoinduced demetalation . PtOEPK balances these traits, achieving a brightness-stability product (BS = 7000) that remains unmatched in red-excitable oxygen probes .

Emerging research focuses on nanostructuring PtOEPK composites to enhance response dynamics. Mesoporous silica encapsulation (pore size = 3.5 nm) reduces t90 response times to <5 seconds by facilitating oxygen diffusion, albeit at the cost of reduced linear range (0–21% O₂) . Hybrid systems pairing PtOEPK with upconversion nanoparticles enable excitation at 980 nm, penetrating biological tissues up to 3 cm depth—a critical development for in vivo imaging . Future work aims to:

-

Engineer water-dispersible derivatives for intravenous oxygen monitoring

-

Integrate machine learning algorithms for temperature-compensated measurements

-

Develop multi-luminophore films for simultaneous O₂/pH sensing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume